molecular formula C11H10N2O B1315270 2-(Pyridin-3-yloxy)aniline CAS No. 76167-49-2

2-(Pyridin-3-yloxy)aniline

Cat. No. B1315270
CAS RN: 76167-49-2
M. Wt: 186.21 g/mol
InChI Key: TXZXPJOTSAXPBZ-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-yloxy)aniline” is an organic compound with the chemical formula C11H10N2O . It has a molecular weight of 186.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yloxy)aniline” is represented by the SMILES string NC1=CC=CC=C1OC2=CN=CC=C2 .


Physical And Chemical Properties Analysis

“2-(Pyridin-3-yloxy)aniline” is a solid compound . Its empirical formula is C11H10N2O .

Scientific Research Applications

Molecular Docking and QSAR Studies

The compound's derivatives, including 2-pyridinylamine variants, have been explored for their roles as kinase inhibitors. These studies utilized molecular docking and quantitative structure–activity relationship (QSAR) methods to analyze their inhibitory activity on specific kinases, such as c-Met kinase. This research is vital for understanding the molecular interactions and designing more effective kinase inhibitors (Caballero et al., 2011).

Organic Synthesis and Functional Group Tolerance

2-(Pyridin-2-yl)aniline, a closely related compound, has been used as a novel, removable directing group in promoting C-H amination mediated by cupric acetate. This approach is significant in organic synthesis, facilitating the amination of various substrates with good yields and functional group tolerance (Zhao et al., 2017).

Vibrational Spectra Analysis

Research involving 2-(pyridinylmethylidene)aniline derivatives has been conducted to understand their structure and vibrational spectra. This was achieved through experimental methods like NMR, IR, and Raman spectroscopy, combined with density functional theory (DFT) calculations. Such studies are crucial for evaluating the properties and applications of these compounds in various fields (Acosta-Ramírez et al., 2013).

Electroluminescence and Photophysics

Derivatives like N,N-Di(6-phenylpyridin-2-yl)aniline have been investigated for their potential in electroluminescence applications. Studies on these compounds involve their synthesis, structure, and photophysical properties, particularly in the context of organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Nonlinear Optical (NLO) Applications

Research on binary solids with 2-(pyridin-4-yl)aniline derivatives has shown potential applications in nonlinear optics (NLO). These studies involve the synthesis of new solids, their characterization through various spectroscopic techniques, and structural analysis via X-ray diffraction. Such research is vital for developing new materials with desirable optical properties (Draguta et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It has the signal word “Warning” and hazard statements H302 - H317 . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

properties

IUPAC Name

2-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZXPJOTSAXPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506439
Record name 2-[(Pyridin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yloxy)aniline

CAS RN

76167-49-2
Record name 2-[(Pyridin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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